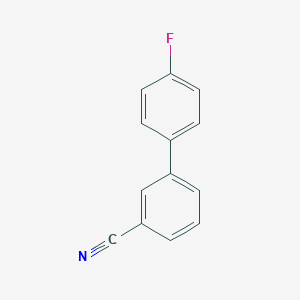

3-(4-Fluorophenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Fluorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H8FN . It has a molecular weight of 197.21 . It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Synthesis Analysis

The synthesis of “3-(4-Fluorophenyl)benzonitrile” can be achieved using 4-Fluorobenzyl alcohol as a raw material by chemical reaction .Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)benzonitrile” has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

Synthesis of Antidepressant Impurities : The synthesis of 4-[1-(4-dimethylamino)-1-(4-fluorophenyl) butenyl]-3-(hydroxymethyl) benzonitrile, an impurity in the production of the antidepressant citalopram, demonstrates the chemical utility of related structures. This process involves acylation, dehydration, hydrolysis, and recrystallization steps, achieving a high purity product with significant yield, underscoring the relevance in pharmaceutical quality control (Zhang Dao-zhen, 2010).

Fluorescence Properties : Research on 4-(1-azetidinyl)benzonitriles with fluorine substitution revealed altered fluorescence quantum yields and decay times in various solvents, indicating the impact of fluoro-substitution on molecular photochemistry. This study provides insights into the behavior of similar fluorinated compounds in photochemical applications (S. Druzhinin et al., 2001).

Advanced Material Synthesis

Iodination Processes : The selective iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile showcases the compound's utility in synthetic chemistry, particularly under continuous flow conditions. This method emphasizes the adaptability and efficiency of introducing functional groups to fluorinated benzonitriles, catering to the needs of organometallic and pharmaceutical chemistry (Anna L. Dunn et al., 2018).

Biomedical Research Applications

Neuroimaging Agents : The synthesis and evaluation of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB, for in vitro and in vivo studies highlight the potential of fluorinated benzonitriles in developing diagnostic tools for neuroimaging, particularly targeting the serotonin transporter (S. Garg et al., 2007).

Photocatalytic Applications

Photocatalytic Generation of Electrophiles : The study on the photocatalytic generation of fluorophosgene from 4-(trifluoromethoxy)benzonitrile showcases the innovative use of fluorinated benzonitriles in synthesizing highly reactive intermediates. This method opens new avenues in the preparation of carbonates, carbamates, and urea derivatives, demonstrating the compound's versatility in facilitating complex organic transformations (D. Petzold et al., 2018).

Safety and Hazards

Direcciones Futuras

“3-(4-Fluorophenyl)benzonitrile” has gained a lot of attention from scientists worldwide due to its wide use as an intermediate in the synthesis of various organic compounds. Future research may focus on exploring new synthetic routes, studying its biological activity, and developing new applications in pharmaceuticals, agrochemicals, and fine chemicals .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNUQACWNIURTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362714 |

Source

|

| Record name | 3-(4-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)benzonitrile | |

CAS RN |

10540-33-7 |

Source

|

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)